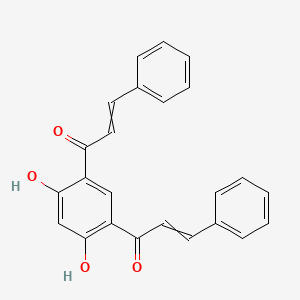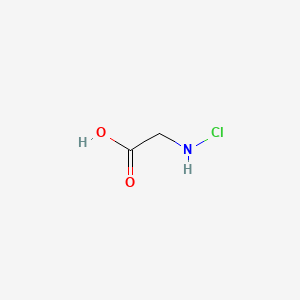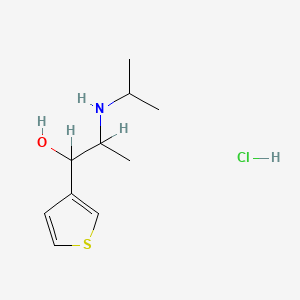
alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes an isopropylamino group, a thiophene ring, and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride typically involves the reaction of thiophene derivatives with isopropylamine under controlled conditions. One common method includes the reductive amination of a thiophene aldehyde with isopropylamine, followed by the reduction of the resulting imine to form the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the thiophene ring or the isopropylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products are often characterized by their enhanced chemical stability and potential biological activity .
Applications De Recherche Scientifique
Alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and bronchial dilation. The pathways involved in its action include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels, leading to the desired physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include isoprenaline, epinephrine, and norepinephrine. These compounds share structural similarities, such as the presence of an amino group and a catechol or thiophene ring .
Uniqueness
Alpha-(1-(Isopropylamino)ethyl)-3-thiophenemethanol hydrochloride is unique due to its specific substitution pattern and the presence of the thiophene ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique combination of beta-adrenergic activity and chemical stability, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
31634-28-3 |
|---|---|
Formule moléculaire |
C10H18ClNOS |
Poids moléculaire |
235.77 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)-1-thiophen-3-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-7(2)11-8(3)10(12)9-4-5-13-6-9;/h4-8,10-12H,1-3H3;1H |
Clé InChI |
MUMFQLCFFHREFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C(C1=CSC=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
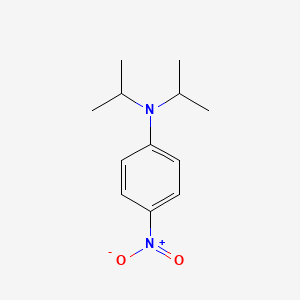
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)


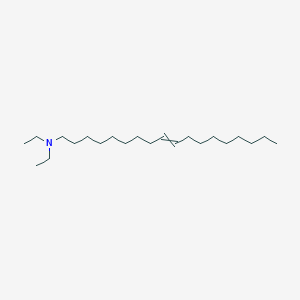
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
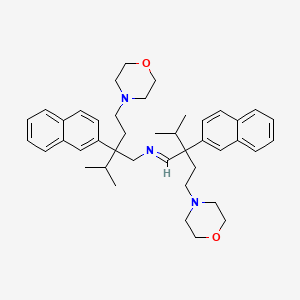
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
